N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Overview
Description
N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, commonly known as CP-544326, is a potent and selective antagonist of the platelet-derived growth factor receptor (PDGFR). It is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and fibrotic diseases.
Mechanism of Action
CP-544326 works by binding to the N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide and inhibiting its activity. The N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is a receptor tyrosine kinase that plays a critical role in cell growth, proliferation, and differentiation. Inhibition of this receptor leads to a decrease in cell growth and proliferation, which can help to slow or stop the progression of cancer.
Biochemical and Physiological Effects:
CP-544326 has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, CP-544326 has been shown to reduce fibrosis in animal models of liver and lung fibrosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of CP-544326 is its high selectivity for the N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. This selectivity reduces the risk of off-target effects and toxicity. However, CP-544326 has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of CP-544326. One area of interest is the development of combination therapies that include CP-544326 and other cancer treatments. Another area of interest is the study of CP-544326 in animal models of other fibrotic diseases, such as kidney and heart fibrosis. Finally, further research is needed to optimize the synthesis and formulation of CP-544326 for use in clinical trials.
Scientific Research Applications
CP-544326 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of several types of cancer cells, including glioblastoma, prostate cancer, and lung cancer. In addition, CP-544326 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-cyclopentyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c1-24-16-7-6-14(25(21,22)18-13-4-2-3-5-13)12-15(16)17(20)19-8-10-23-11-9-19/h6-7,12-13,18H,2-5,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBPDBGGUWKKQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(methylsulfanyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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